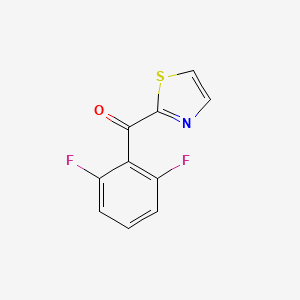

2-(2,6-Difluorobenzoyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NOS/c11-6-2-1-3-7(12)8(6)9(14)10-13-4-5-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICLLAXUDANMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reaction Mechanisms and Intrinsic Chemical Reactivity

Mechanistic Elucidation of Thiazole (B1198619) Ring Cyclizations

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods that can be adapted for the preparation of 2-(2,6-Difluorobenzoyl)thiazole. analis.com.myencyclopedia.pubnih.govcutm.ac.in The most prominent among these is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com For the synthesis of this compound, this would typically involve the reaction of a 2-halo-1-(2,6-difluorophenyl)ethan-1-one with thioformamide. The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom onto the carbonyl carbon to form the thiazole ring. chemhelpasap.comyoutube.com This method is often favored for its high yields and straightforward execution. chemhelpasap.com

Other notable methods for thiazole synthesis include:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with agents like carbon disulfide. analis.com.mywikipedia.orgyoutube.com

Gabriel Synthesis: This approach involves the cyclization of acylamino-ketones with phosphorus pentasulfide to yield 2,5-disubstituted thiazole derivatives. analis.com.myencyclopedia.pubnih.gov

Catalysis plays a crucial role in many thiazole synthesis reactions, often improving yields, reducing reaction times, and enabling milder reaction conditions. analis.com.mynih.gov While the classic Hantzsch synthesis can proceed without a catalyst, the use of a base like triethylamine (B128534) can facilitate the reaction. analis.com.my

Modern synthetic strategies often employ catalysts to enhance efficiency and promote greener chemical processes. For instance, chemoenzymatic reactions using enzymes like α-amylase have been explored for the synthesis of thiazole derivatives in a one-pot, multicomponent fashion. analis.com.my Additionally, metal catalysts, such as those based on palladium or copper, can be used in cross-coupling reactions to introduce substituents onto a pre-formed thiazole ring. acs.orgorganic-chemistry.orgacs.org For example, palladium-catalyzed direct arylation allows for the functionalization of the thiazole C-H bond. organic-chemistry.org

The mechanism of thiazole ring formation, particularly in the Hantzsch synthesis, involves several key intermediates. youtube.comnih.govresearchgate.net After the initial SN2 reaction between the α-haloketone and the thioamide, a crucial intermediate is formed. youtube.com Tautomerization of this intermediate leads to a species where the nitrogen atom of the former thioamide is more nucleophilic. youtube.com

This is followed by an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, forming a five-membered ring intermediate, often a hydroxythiazoline. encyclopedia.pub Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic thiazole ring. The stability of these intermediates can sometimes allow for their isolation. encyclopedia.pub The transition states in these steps involve the geometric arrangement of atoms that allows for the bond-forming and bond-breaking processes to occur with the lowest possible energy barrier.

Electrophilic and Nucleophilic Reactivity Profiling

The electronic nature of the thiazole ring, characterized by the presence of both a sulfur and a nitrogen atom, gives rise to a distinct reactivity profile. numberanalytics.comchemicalbook.com The ring is considered π-excessive and aromatic, with the lone pair of electrons on the sulfur atom participating in delocalization. chemicalbook.comwikipedia.org This aromaticity is a key factor in its chemical behavior. nih.gov

Thiazole undergoes electrophilic substitution reactions, although it is generally less reactive than benzene (B151609). numberanalytics.com The position of electrophilic attack is directed by the heteroatoms in the ring. The calculated π-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution. chemicalbook.comwikipedia.orgpharmaguideline.com If the C5 position is occupied, electrophilic attack can occur at the C4 position. pharmaguideline.com The C2 position is the most electron-deficient and thus the least reactive towards electrophiles. chemicalbook.compharmaguideline.com

Common electrophilic substitution reactions on thiazoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS). numberanalytics.com

Nitration: Achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: Requires a Lewis acid catalyst. numberanalytics.com

In the case of this compound, the presence of the deactivating benzoyl group at the C2 position would further disfavor electrophilic attack at this position and reinforce the preference for substitution at C5.

The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com Nucleophilic substitution at this position is a key reaction for functionalizing the thiazole ring, especially if a good leaving group is present. numberanalytics.compharmaguideline.com Strong nucleophiles or activation of the ring, for instance by N-alkylation to form a thiazolium salt, can facilitate these reactions. wikipedia.orgpharmaguideline.com

The carbonyl group in the 2-(2,6-difluorobenzoyl) substituent is also a prime site for nucleophilic addition reactions. The electron-withdrawing nature of the difluorinated phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted benzoyl group.

Influence of Fluorine Substitution on Reaction Pathways

The two fluorine atoms on the benzoyl ring of this compound exert a significant influence on the molecule's reactivity through both inductive and resonance effects.

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) deactivates the benzene ring towards electrophilic aromatic substitution. libretexts.orgkhanacademy.org However, halogens, including fluorine, are also capable of donating a lone pair of electrons through resonance (+R or π-donation effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com In the case of the 2,6-difluorobenzoyl group, this directing effect is relevant to any further substitution on the phenyl ring itself.

More importantly, the strong inductive effect of the fluorine atoms has a profound impact on the reactivity of other parts of the molecule. As mentioned, it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, fluorine atoms can influence nucleophilic aromatic substitution (SNAr) reactions on the phenyl ring. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluorine atoms, activates the ring towards attack by nucleophiles. masterorganicchemistry.com While the C-F bond is very strong, the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is accelerated by the electron-withdrawing fluorine atoms. masterorganicchemistry.comstackexchange.com Therefore, under the right conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile. The ortho-position of the fluorine atoms relative to the benzoyl-thiazole substituent would favor stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. masterorganicchemistry.com

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactive Site | Influencing Factors | Expected Outcome |

| Thiazole Ring Formation (Hantzsch) | N/A | α-haloketone, thioamide | Formation of the thiazole ring |

| Electrophilic Substitution | C5 of thiazole ring | Electron-rich nature of C5 | Substitution at the C5 position |

| Nucleophilic Substitution | C2 of thiazole ring | Electron-deficient nature of C2 | Substitution at the C2 position |

| Nucleophilic Addition | Carbonyl carbon | Electron-withdrawing fluorine atoms | Addition to the carbonyl group |

| Nucleophilic Aromatic Substitution | C-F bond on phenyl ring | Strong inductive effect of fluorine | Potential displacement of fluorine |

Electronic Effects of Fluorine on Ring Activation/Deactivation

The two fluorine atoms on the benzoyl ring profoundly influence the electronic distribution across the entire molecule. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly deactivates the benzoyl ring, making it less susceptible to electrophilic aromatic substitution.

Table 1: Summary of Electronic Effects

| Molecular Moiety | Substituent | Electronic Effect | Impact on Reactivity |

| Benzoyl Ring | Two ortho-Fluorine atoms | Strong Inductive Withdrawal (-I) | Deactivation towards electrophilic substitution |

| Thiazole Ring | 2-(2,6-Difluorobenzoyl) group | Strong Inductive Withdrawal (-I) | Enhanced electron deficiency, especially at C2; activation towards nucleophilic attack |

Stereochemical Implications of Fluorine

The placement of fluorine atoms at the 2- and 6-positions of the benzoyl ring introduces significant stereochemical consequences. The steric bulk of the ortho-fluorine atoms forces a non-planar conformation between the benzoyl and thiazole rings. This twist in the molecular geometry disrupts the π-conjugation between the two ring systems.

This lack of coplanarity has several implications:

Reduced Resonance: The electronic effects transmitted between the rings are primarily inductive rather than resonance-based.

Unique Molecular Shape: The twisted conformation gives the molecule a specific three-dimensional shape that can influence its interaction with other molecules and surfaces.

Degradation Pathways and Chemical Stability Studies

The stability of this compound is a critical aspect of its chemical profile, with hydrolytic and photochemical pathways being the primary routes of degradation.

Hydrolytic Stability Mechanisms

The key to the hydrolytic stability of this compound lies in the bond connecting the carbonyl carbon to the C2 atom of the thiazole ring. This bond is essentially an amide-like linkage within a ketone structure.

Mechanism of Hydrolysis: The strong electron-withdrawing nature of the 2,6-difluorophenyl group makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The reaction likely proceeds via a pseudo-first-order mechanism under relevant pH conditions. nih.gov

Degradation Products: Hydrolysis is expected to cleave the C(O)-C(thiazole) bond, leading to the formation of 2,6-difluorobenzoic acid and 2-aminothiazole (B372263). The latter can undergo further degradation. Studies on similar compounds, such as 2,6-dichlorobenzylthiopseudourea, have shown that hydrolysis in basic medium leads to the cleavage of the molecule and subsequent reactions of the fragments. nih.gov The high stability of the C-F bond means that defluorination under typical hydrolytic conditions is unlikely. researchgate.net

Table 2: Predicted Hydrolytic Degradation Data

| Parameter | Value/Observation | Reference |

| Reaction Order | Pseudo-first-order | nih.gov |

| Susceptible Bond | Carbonyl Carbon - Thiazole C2 | Inferred from nih.gov |

| Primary Products | 2,6-Difluorobenzoic Acid, 2-Aminothiazole | Inferred from nih.gov |

| Role of Fluorine | Increases electrophilicity of carbonyl carbon | Inferred from researchgate.net |

Photochemical Reactivity and Pathways

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound through several potential pathways. The reactivity is influenced by the absorption of light by both the fluoroaromatic and thiazole chromophores.

Potential Pathways:

C-F Bond Cleavage: While the C-F bond is very strong, photochemical excitation can provide sufficient energy to induce its cleavage, leading to defluorinated radical species. researchgate.net

Thiazole Ring Cleavage: The thiazole ring itself is photochemically active. Irradiation can lead to the cleavage of the S1-C2 or C-S bonds, resulting in ring-opened intermediates like isonitriles or carbodiimides, which can then rearrange into various stable products. researchgate.net

Carbonyl-Thiazole Bond Cleavage: Similar to hydrolysis, photochemical energy can promote the cleavage of the bond between the benzoyl group and the thiazole ring.

Hydroxylation and Defluorination: Studies on other fluoroaromatic compounds, such as fluoroquinolones, show that photodegradation can lead to defluorinated and hydroxylated products. nih.gov

The ultimate degradation pathway will depend on factors like the irradiation wavelength, the solvent, and the presence of other reactive species like oxygen.

Table 3: Potential Photochemical Degradation Pathways

| Pathway | Description | Potential Products | Reference |

| C-F Bond Cleavage | Homolytic cleavage of the Carbon-Fluorine bond upon UV excitation. | Fluorophenyl radicals, defluorinated derivatives. | researchgate.netnih.gov |

| Thiazole Ring Opening | Cleavage of the bonds within the thiazole ring (e.g., S1-C2). | Isocyano, cyano, or carbodiimide (B86325) intermediates. | researchgate.net |

| Acyl-Thiazole Cleavage | Cleavage of the bond between the carbonyl carbon and the thiazole ring. | 2,6-Difluorobenzoyl radical, thiazole radical. | Inferred |

| Hydroxylation | Addition of hydroxyl groups to the aromatic rings. | Hydroxylated and defluorinated-hydroxylated structures. | nih.gov |

Cutting Edge Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural confirmation of 2-(2,6-Difluorobenzoyl)thiazole in solution. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The proton (¹H) NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. The aromatic protons on the thiazole (B1198619) and the difluorobenzoyl rings exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the thiazole ring are typically observed in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the adjacent carbonyl group.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. The carbonyl carbon is characteristically found at a significantly downfield chemical shift.

Given the presence of two fluorine atoms, fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive and provides information about the chemical environment of the fluorine atoms, as well as their coupling with neighboring protons and carbons.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons | Carbonyl Carbon | Fluorine Atoms |

| Thiazole Ring Protons | Aromatic Carbons | |

| Difluorobenzoyl Ring Protons | Thiazole Ring Carbons | |

| Difluorobenzoyl Ring Carbons | ||

| This is a representative table. Actual chemical shifts would be determined from experimental data. |

2D NMR Techniques for Connectivity Assignments

To unambiguously assign the signals observed in the 1D NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

A COSY spectrum reveals the coupling relationships between protons, helping to identify adjacent protons within the thiazole and difluorobenzoyl rings. HSQC experiments correlate directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons. The HMBC spectrum is particularly crucial as it shows correlations between protons and carbons that are separated by two or three bonds. This allows for the definitive connection of the 2,6-difluorobenzoyl group to the thiazole ring via the carbonyl linker.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This accurate mass measurement allows for the confident determination of the compound's elemental formula (C₁₀H₅F₂NOS). This is a critical step in confirming the identity of a newly synthesized compound. For instance, the expected [M+H]⁺ peak for a related compound was observed at 415.0944, confirming its molecular formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₅F₂NOS |

| Exact Mass | 225.0063 |

| Observed [M+H]⁺ | To be determined experimentally |

| This is a representative table. The observed mass would be determined from the HRMS experiment. |

Fragmentation Patterns and Structural Insights

In addition to providing the molecular weight, mass spectrometry can be used to probe the structure of this compound through analysis of its fragmentation patterns. By employing techniques such as electron ionization (EI) or collision-induced dissociation (CID), the molecule can be broken into smaller, characteristic fragments. The analysis of these fragments helps to confirm the connectivity of the different structural motifs within the molecule, such as the thiazole ring and the 2,6-difluorobenzoyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of the compound would be expected to show characteristic absorption bands corresponding to the various bond vibrations. Key expected vibrations include the C=O stretching of the ketone, C-F stretching from the difluorobenzoyl ring, and various C=C and C=N stretching vibrations associated with the aromatic thiazole ring. For example, C-N stretching absorptions are typically found in the range of 1382-1266 cm⁻¹. The IR spectrum of the parent thiazole molecule shows a moderate band at 1496 cm⁻¹ and a sharp band at 1580 cm⁻¹ due to C-N and C=C stretching frequencies, respectively.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C=O (Ketone) | ~1650-1680 |

| C-F (Aromatic) | ~1100-1250 |

| C=N (Thiazole) | ~1500-1600 |

| C=C (Aromatic) | ~1450-1600 |

| This is a representative table. Actual frequencies would be determined from experimental spectra. |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of each atom in the crystal lattice, yielding unequivocal information about the molecular geometry. researchgate.netmdpi.com

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. For this compound, there is a possibility of keto-enol tautomerism, involving the carbonyl group and an adjacent hydrogen.

SCXRD can definitively distinguish between tautomeric forms. nih.govresearchgate.net By precisely locating atomic positions, the technique can confirm whether the oxygen atom is part of a carbonyl group (C=O) or a hydroxyl group (C-O-H) and identify the location of double bonds within the molecule. For this compound, SCXRD would be expected to confirm the predominance of the keto form by showing a distinct carbon-oxygen double bond and the absence of a hydroxyl proton.

A key output of an SCXRD experiment is a detailed set of geometric parameters, including bond lengths, bond angles, and dihedral (torsional) angles. mdpi.com This data provides profound insight into the molecule's conformation and steric interactions.

For this compound, analysis would focus on:

Bond Lengths: Confirming the expected lengths for C=O, C-F, C-S, C=N, and aromatic C-C bonds. Deviations from standard values can indicate electronic effects like conjugation.

Bond Angles: Revealing any strain within the rings or from substituent groups.

Dihedral Angles: The dihedral angle between the plane of the thiazole ring and the plane of the 2,6-difluorophenyl ring is particularly important. This angle indicates the degree of twist between the two ring systems, which is influenced by the steric hindrance imposed by the ortho-fluorine atoms.

The following table presents hypothetical, but expected, bond length and angle data that would be obtained from an SCXRD analysis.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths | ||

| C=O | Carbonyl C - O | ~1.22 Å |

| C-F | Phenyl C - F | ~1.35 Å |

| C-S (Thiazole) | Thiazole C - S | ~1.71 Å |

| C=N (Thiazole) | Thiazole C - N | ~1.37 Å |

| Bond Angles | ||

| C-C-C (Phenyl) | Phenyl Ring | ~120° |

| F-C-C (Phenyl) | Phenyl Ring | ~118° |

| Dihedral Angle | ||

| Phenyl - C(=O) - Thiazole | C-C-C-N | Varies (e.g., 30-60°) |

Note: These are idealized values. Actual experimental data would provide the precise geometry.

Advanced Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of a target compound from a reaction mixture and for the assessment of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. beilstein-journals.org

In the analysis of this compound, LC would be used to separate the compound from any unreacted starting materials, byproducts, or other impurities. The sample is passed through a column, and components separate based on their affinity for the stationary phase. The retention time (the time it takes for the compound to exit the column) is a characteristic property under specific conditions.

As the separated components elute from the LC column, they are introduced into the mass spectrometer. Using a soft ionization technique like electrospray ionization (ESI), the molecule is charged, typically by protonation, to form a molecular ion [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of this ion. For this compound (formula C₁₀H₅F₂NOS), High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, confirming the elemental composition. nih.gov

Calculated Monoisotopic Mass of C₁₀H₅F₂NOS: 225.0060 u

Expected m/z for [M+H]⁺: 226.0138 u

The combination of a single sharp peak in the LC chromatogram with the correct high-resolution mass in the MS detector provides strong evidence of the compound's identity and high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, while the parent compound possesses sufficient volatility for direct GC-MS analysis, its derivatives may necessitate chemical modification to enhance their amenability to this technique. The creation of volatile derivatives is a common strategy to improve chromatographic resolution, thermal stability, and mass spectral characteristics.

Derivatization is particularly crucial for derivatives of this compound that may be synthesized to incorporate polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) moieties. Such modifications, often introduced to explore structure-activity relationships, can decrease the volatility and increase the polarity of the resulting molecules, making them less suitable for direct GC-MS analysis. Common derivatization techniques, such as silylation, acylation, or esterification, can be employed to convert these polar groups into less polar, more volatile entities.

For instance, a hydroxylated derivative of this compound would likely undergo silylation upon reaction with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether. Similarly, an amino derivative could be acylated with an agent such as trifluoroacetic anhydride (B1165640) (TFAA) to yield a stable and volatile trifluoroacetyl derivative.

The subsequent GC-MS analysis of these volatile derivatives would provide valuable structural information based on their retention times and fragmentation patterns. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions and can be used for preliminary identification. The mass spectrum, however, offers a molecular fingerprint, providing detailed structural insights.

The electron ionization (EI) mass spectrum of a derivatized this compound would be expected to exhibit characteristic fragmentation patterns. A prominent fragment would likely correspond to the 2,6-difluorobenzoyl cation (m/z 141), arising from the cleavage of the bond between the carbonyl group and the thiazole ring. The molecular ion peak (M+•) would be observed, and its mass would confirm the successful derivatization. Other significant fragments would arise from the thiazole moiety and the derivatizing group itself, allowing for a comprehensive structural elucidation.

The table below outlines hypothetical GC-MS data for potential volatile derivatives of this compound, illustrating the expected changes in retention time and key mass spectral fragments.

| Derivative of this compound | Derivatization Reagent | Resulting Volatile Derivative | Expected Relative Retention Time | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|---|

| Hypothetical Hydroxylated Derivative | BSTFA | Trimethylsilyl (TMS) Ether | Slightly increased | M+•, [M-15]+, 141, thiazole-TMS fragment |

| Hypothetical Amino Derivative | TFAA | Trifluoroacetyl Amide | Increased | M+•, 141, thiazole-TFA fragment |

| Hypothetical Carboxylic Acid Derivative | Methanol/HCl | Methyl Ester | Slightly increased | M+•, [M-31]+, 141, thiazole-COOCH3 fragment |

It is important to note that the exact retention times and fragmentation patterns would need to be determined empirically for each specific derivative. However, based on established principles of GC-MS analysis and the known behavior of related chemical structures, the above provides a scientifically grounded framework for the characterization of volatile derivatives of this compound.

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of the electronic structure and properties of molecules. By employing functionals such as B3LYP with a suitable basis set like 6-311G(d,p), a comprehensive understanding of 2-(2,6-difluorobenzoyl)thiazole can be achieved.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity, as it is energetically more favorable to move electrons between these orbitals.

For thiazole (B1198619) derivatives, the HOMO is typically spread over the electron-donating parts of the molecule, while the LUMO is localized on the electron-acceptor moieties. In this compound, the difluorobenzoyl group acts as an electron-withdrawing moiety, influencing the energy and shape of the LUMO. The analysis of these orbitals provides insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for a Representative Thiazole Derivative

| Parameter | Value (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2435 |

| Electronegativity (χ) | 4.05315 |

| Chemical Potential (μ) | -4.05315 |

| Electrophilicity Index (ω) | 3.6608 |

| Data adapted from a study on a triazine-thiazole derivative for illustrative purposes. |

Geometrical optimization is a computational process to find the minimum energy structure of a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods are employed to achieve this, providing a three-dimensional representation of the molecule. Conformational analysis further explores the different spatial arrangements of the atoms and their relative energies, identifying the most probable conformations in various environments.

Table 2: Optimized Geometrical Parameters for a Representative Thiazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (thiazole ring) | 1.37 | - |

| C-N (thiazole ring) | 1.32 - 1.38 | - |

| C-S (thiazole ring) | 1.76 | - |

| N-C-C (thiazole ring) | - | 115.0 |

| C-S-C (thiazole ring) | - | 89.0 |

Illustrative data based on general thiazole structures.

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of the vibrational modes of the molecule, where specific peaks in the experimental spectra can be correlated to the stretching, bending, and torsional motions of the chemical bonds. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data.

Molecular Docking and Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in drug discovery and design, providing insights into the binding affinity and the nature of the interactions between a ligand, such as this compound, and a receptor.

Molecular docking simulations can predict how this compound fits into the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on their binding energy. The results highlight the key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. These predictions are essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for Thiazole Derivatives with a Target Protein

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Thiazole Derivative 1 | -8.6 | VAL25, LYS45, ASP155 |

| Thiazole Derivative 2 | -8.3 | VAL25, TYR54, LYS45 |

| Thiazole Derivative 3 | -7.9 | ILE23, LYS45, ASP155 |

Data is hypothetical and for illustrative purposes only.

Scoring Functions for Binding Affinity Estimation

In the computational evaluation of this compound and its analogs, scoring functions are pivotal for estimating the binding affinity between these ligands and their protein targets. These functions approximate the binding free energy, providing a quantitative measure to rank and prioritize potential drug candidates.

Empirical scoring functions, for instance, have been developed and validated to predict binding affinity for a wide array of protein-ligand complexes. These functions typically incorporate several key energy terms:

Van der Waals interactions: These forces account for the short-range attractions and repulsions between atoms.

Hydrogen bonding: This term quantifies the electrostatic attraction between a hydrogen atom and a nearby electronegative atom.

Deformation penalty: This accounts for the energy required to change the conformation of the ligand and protein upon binding.

Hydrophobic effect: This term describes the tendency of nonpolar molecules to aggregate in aqueous solutions.

Different algorithms can be used to calculate the hydrophobic effect, leading to multiple parallel scoring functions. These can be combined into a consensus scoring function, such as X-CSCORE, which has been shown to improve the accuracy of binding affinity predictions. nih.gov For thiazole derivatives, molecular docking studies have employed such scoring functions to determine binding energy, with values like -8.6 kcal/mol indicating strong interaction with the target protein. dntb.gov.ua

Table 1: Key Components of Scoring Functions for Binding Affinity Estimation

| Interaction Term | Description |

| Van der Waals | Accounts for short-range attractive and repulsive forces between non-bonded atoms. |

| Hydrogen Bonding | Describes the electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., oxygen, nitrogen). |

| Deformation Penalty | Represents the energetic cost of conformational changes in the ligand and/or protein upon binding. |

| Hydrophobic Effect | Measures the favorable interaction of nonpolar groups to be excluded from the aqueous solvent. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and related compounds at an atomic level. These simulations track the movements of atoms and molecules over time, offering insights into conformational changes, flexibility, and interactions with the surrounding environment.

Exploration of Conformational Space and Flexibility

MD simulations are instrumental in exploring the conformational landscape of molecules like this compound. By simulating the molecule's movements, researchers can identify stable conformations and understand its inherent flexibility. This is crucial as the biological activity of a molecule is often tied to its ability to adopt a specific three-dimensional shape to fit into a protein's binding site.

For instance, studies on thiazole-based compounds have utilized MD simulations to assess the stability of the ligand-protein complex. nih.govphyschemres.org These simulations can reveal how the molecule interacts with key amino acid residues and how these interactions are maintained over time. researchgate.netresearchgate.net The flexibility of the thiazole scaffold and its substituents is a key determinant of its binding mode and affinity.

Solvent Effects on Molecular Conformation and Dynamics

Theoretical studies on related heterocyclic compounds, such as dimethoxy thiadiazoles, have used computational methods to investigate solvent effects on conformational equilibria. researchgate.net By performing calculations in both the gas phase and in different solvents, researchers can quantify the impact of the solvent on the relative energies of different conformers. researchgate.net This information is vital for understanding how this compound might behave in a biological, aqueous environment.

Table 2: Parameters in Molecular Dynamics Simulations of Thiazole Derivatives

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular interactions. |

| Simulation Time | The duration of the MD simulation. | Longer simulations allow for better sampling of conformational space. |

| Temperature | The temperature at which the simulation is run. | Influences the kinetic energy of the atoms and thus the dynamics of the system. |

| Pressure | The pressure at which the simulation is run. | Important for simulations in the NPT (constant number of particles, pressure, and temperature) ensemble. |

| Solvent Model | The representation of the solvent molecules in the simulation. | Crucial for accurately capturing solvent effects on molecular conformation. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models for various chemical and physical properties of molecules based on their structural features.

Development of Predictive Models for Chemical Properties

QSPR models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. These models have been successfully applied to predict a wide range of properties, including lipophilicity, which is crucial for drug absorption. nih.gov For thiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to predict their inhibitory activity against various biological targets. physchemres.org These models can guide the design of new compounds with enhanced properties. physchemres.org

Descriptors Influencing Molecular Interactions

The predictive power of a QSPR model relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, such as atomic charges and dipole moments.

Hydrophobic descriptors: Quantify the hydrophobicity of the molecule or its fragments.

In the context of this compound, descriptors related to its shape, electrostatic potential, and hydrophobicity would be critical in models predicting its binding affinity and other biological activities. The CoMSIA contour maps, for example, can highlight regions where modifications to the molecular structure are likely to improve activity. physchemres.org

Coordination Chemistry of 2 2,6 Difluorobenzoyl Thiazole As a Ligand

Ligand Design and Donor Atom Capabilities

The design of a ligand is crucial as it dictates the resulting metal complex's geometry, stability, and reactivity. 2-(2,6-difluorobenzoyl)thiazole incorporates a thiazole (B1198619) ring and a carbonyl group, both of which possess atoms with lone pairs of electrons capable of donating to a metal center.

Thiazole is a five-membered heterocyclic compound containing both a nitrogen and a sulfur atom. wikipedia.org This dual-atom composition makes it a versatile component in ligand design. The nitrogen atom in the thiazole ring is generally a more effective electron donor than the sulfur atom. researchgate.net However, the presence of both a "hard" nitrogen base and a "soft" sulfur base allows thiazole-based ligands to coordinate with a wide range of metal ions. nih.gov The ability of the thiazole fragment to connect various donor atom-containing groups makes it a valuable building block for creating bridging ligands, which can lead to the formation of coordination polymers and metal-organic frameworks. researchgate.netresearchgate.net The coordinating power of the thiazole ring is influenced by the nature of the metal and the substituents on the heterocyclic ring. researchgate.net

Thiazole and its derivatives are found in numerous natural products and biologically active compounds. researchgate.net Their established importance in various chemical and biological contexts has spurred interest in their coordination chemistry. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and the nature of the metal-ligand interactions.

Thiazole-containing ligands have been successfully used to form complexes with a variety of transition metals, including palladium (Pd), iridium (Ir), and cobalt (Co). researchgate.netnih.gov The specific choice of metal ion influences the resulting complex's structure and properties. For instance, iridium complexes with chiral bidentate phosphine-thiazole ligands have been utilized as catalysts in asymmetric hydrogenation reactions. researchgate.net Cobalt complexes with thiazole-derived ligands have also been synthesized and characterized. nih.govuomustansiriyah.edu.iq The complexation of thiazole-based ligands with palladium has been explored in the context of creating coordination polymers and for catalytic applications. mdpi.com

The synthesis of these complexes often involves reacting the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in a suitable solvent. nih.govijper.org The reaction conditions, including temperature and stoichiometry, are crucial for obtaining the desired product.

The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, can vary. Common stoichiometries for transition metal complexes with bidentate or tridentate ligands include 1:1 and 1:2 (metal:ligand). ijper.orgresearchgate.net The coordination geometry of the complex is determined by the coordination number of the central metal ion and the nature of the ligands. For transition metals like palladium, cobalt, and iridium, common coordination geometries include square planar, tetrahedral, and octahedral. uomustansiriyah.edu.iqresearch-nexus.net For example, Co(II) and Cu(II) complexes with certain thiazole-based ligands have been found to exhibit octahedral geometries. nih.gov The final geometry is influenced by factors such as the size of the metal ion, the electronic configuration of the metal, and the steric and electronic properties of the ligand.

Table 1: Potential Stoichiometries and Geometries of this compound Metal Complexes

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Potential Coordination Geometry |

| Pd(II) | 1:1, 1:2 | Square Planar |

| Ir(III) | 1:1, 1:2 | Octahedral |

| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Co(III) | 1:2 | Octahedral |

This table presents potential outcomes based on common coordination preferences of the listed metals and is not based on experimentally determined structures for this specific ligand.

Spectroscopic techniques are indispensable for characterizing metal complexes and understanding the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. A shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation is a strong indicator of the carbonyl oxygen's involvement in bonding to the metal center. researchgate.net Similarly, changes in the vibrational frequencies associated with the thiazole ring can provide evidence for the coordination of the nitrogen and/or sulfur atoms. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation. nih.gov Shifts in the chemical shifts of protons and carbons near the donor atoms can confirm coordination. For diamagnetic complexes, NMR is a powerful tool for elucidating the solution-state structure.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into their electronic structure and geometry. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d transitions of the metal ion or charge-transfer bands between the metal and the ligand. uomustansiriyah.edu.iq These transitions are often characteristic of a specific coordination environment. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, which helps to confirm its stoichiometry. researchgate.net Fragmentation patterns can also provide structural information. ijper.org

By employing these analytical techniques, a comprehensive understanding of the coordination behavior of this compound can be achieved, paving the way for the rational design of new metal complexes with tailored properties.

Influence of Fluorine Substituents on Coordination Behavior

The introduction of two fluorine atoms at the ortho positions of the benzoyl group in this compound is expected to profoundly influence its properties as a ligand. These effects are primarily twofold: electronic and steric.

The ligand field strength of a ligand is a measure of the extent to which it splits the d-orbitals of a central metal ion. This is influenced by the ligand's ability to act as a σ-donor and a π-acceptor. The 2,6-difluorobenzoyl substituent is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect is anticipated to decrease the electron density on the thiazole ring and, consequently, on the coordinating nitrogen atom.

To illustrate the expected trend, a hypothetical comparison of the spectrochemical series for related ligands is presented below. It is important to note that these are predicted placements based on electronic effects.

Table 1: Predicted Position of this compound in the Spectrochemical Series

| Ligand | Predicted Relative Ligand Field Strength | Rationale |

| 2-Benzoylthiazole | Weaker | Reference compound with no fluorine substituents. |

| This compound | Stronger | The strong inductive effect of the two fluorine atoms enhances the π-acceptor capability of the ligand, leading to a larger d-orbital splitting. |

| 2-(4-Methoxybenzoyl)thiazole | Weaker | The electron-donating methoxy (B1213986) group increases electron density on the ligand, reducing its π-acceptor strength. |

This enhanced π-acidity is a key feature of many fluorinated ligands and often results in a stronger ligand field.

The stability of a metal complex is a thermodynamic concept, often quantified by its formation constant (Kf), while lability refers to the kinetic rate at which ligands are exchanged. The strong electron-withdrawing nature of the 2,6-difluorobenzoyl group is expected to increase the acidity of the ligand, potentially leading to stronger metal-ligand bonds with certain metal ions.

The chelate effect, if the ligand were to coordinate in a bidentate fashion through both the thiazole nitrogen and the carbonyl oxygen, would significantly enhance the stability of the resulting complexes. The stability of such chelates is influenced by the size and nature of the resulting ring.

The fluorine substituents can also introduce steric hindrance around the coordination site. The ortho-fluorine atoms may restrict the rotational freedom of the benzoyl group, influencing the preferred conformation of the ligand upon coordination. This steric bulk can affect the coordination number and geometry of the resulting metal complexes.

A comparative table of predicted stability constants for hypothetical complexes with a divalent metal ion (M2+) is provided below to illustrate the anticipated trend.

Table 2: Predicted Relative Stability Constants (log Kf) for M(L)2 Complexes

| Ligand (L) | Predicted log Kf | Rationale |

| 2-Benzoylthiazole | Lower | Baseline stability for a related, non-fluorinated ligand. |

| This compound | Higher | The enhanced π-acidity and potential for stronger metal-ligand interactions due to the electron-withdrawing fluorine atoms are expected to increase the overall complex stability. |

| 2-Pivaloylthiazole | Lower | Increased steric hindrance from the bulky t-butyl group could lead to weaker complex formation compared to the benzoyl derivatives. |

Applications in Catalysis via Coordination Complexes

Thiazole-containing ligands have been successfully employed in a variety of catalytic applications. The unique electronic and steric properties of this compound make its metal complexes promising candidates for catalysis.

Metal complexes of thiazole derivatives have been utilized as catalysts in various homogeneous reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The catalytic activity is highly dependent on the nature of the metal center and the electronic and steric properties of the ligand.

The electron-withdrawing 2,6-difluorobenzoyl group in the ligand can render the metal center more electrophilic, which can be advantageous in catalytic cycles that involve nucleophilic attack on a coordinated substrate. For instance, in reactions like the Heck or Suzuki coupling, a more electron-deficient metal center can facilitate the reductive elimination step.

The development of chiral ligands is crucial for enantioselective catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. While this compound itself is achiral, it can be incorporated into a larger chiral framework to create a new class of chiral ligands.

The rigidity and defined steric environment that can be imposed by the 2,6-difluorobenzoyl group could be beneficial for creating a well-defined chiral pocket around the metal center. This is essential for achieving high enantioselectivity in catalytic transformations. For example, a chiral backbone could be attached to the thiazole ring, or the benzoyl group itself could be part of a larger, chiral biaryl system. The electronic tuning provided by the fluorine atoms would be an additional tool for optimizing the catalytic performance of such chiral complexes.

Supramolecular Chemistry and Engineered Self Assemblies

Intermolecular Interactions in Crystal Engineering

The specific functional groups present in 2-(2,6-Difluorobenzoyl)thiazole—a difluorobenzoyl group and a thiazole (B1198619) ring—offer a range of possibilities for intermolecular interactions. These include hydrogen bonding, π-π stacking, and halogen bonding, all of which play a significant role in the formation of its supramolecular structures.

While this compound does not possess a classic N-H donor for hydrogen bonding, the potential for C-H…O and C-H…N interactions exists. The hydrogen atoms on the thiazole and difluorophenyl rings can act as weak hydrogen bond donors, interacting with the oxygen atom of the carbonyl group or the nitrogen atom of the thiazole ring.

Theoretical studies on other thiazole derivatives have shown the presence of intramolecular C-H…O and C-H…N hydrogen bonds. sapub.org For instance, in some thiazole compounds, the thiazolic proton can form a hydrogen bond with a nearby oxygen or nitrogen atom. sapub.org The strength of these weak hydrogen bonds can be estimated, and their existence can be confirmed by analyzing the electron density topology. sapub.org In the crystal packing of related thiazole derivatives, intermolecular C-H…O and C-H…N hydrogen bonds contribute to the formation of extended supramolecular architectures. The geometry of these interactions, including the bond distances and angles, is crucial in determining the stability of the crystal lattice.

The presence of two aromatic rings, the 2,6-difluorophenyl group and the thiazole ring, in this compound makes π-π stacking interactions a significant contributor to its crystal packing. wikipedia.org These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov While iodine and bromine are more commonly associated with strong halogen bonds, fluorine can also participate in such interactions, particularly when bonded to an electron-withdrawing group. nih.gov

In the context of this compound, the fluorine atoms attached to the phenyl ring could potentially engage in halogen bonding with electron-rich sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atom of the carbonyl group. The strength and directionality of these interactions are key aspects of crystal engineering, allowing for the rational design of solid-state structures. rsc.org The electrostatic potential around the fluorine atoms would determine their ability to act as halogen bond donors.

Design of Supramolecular Architectures

The understanding of intermolecular interactions allows for the deliberate design of crystalline materials with desired properties through techniques such as co-crystallization and the study of polymorphism.

Co-crystallization is a powerful technique in crystal engineering used to create multi-component crystalline solids with modified physicochemical properties. nih.gov By introducing a second molecule (a coformer) that can form predictable non-covalent interactions with the target molecule, it is possible to generate novel crystal structures with controlled architectures.

For this compound, co-crystallization could be explored using coformers that possess strong hydrogen bond donors or acceptors to form robust hydrogen-bonded networks with the thiazole nitrogen or the carbonyl oxygen. For instance, carboxylic acids or amides could be suitable coformers. nih.govresearchgate.net The selection of a coformer is guided by supramolecular synthon theory, which predicts the most likely and stable interactions between functional groups. The resulting co-crystals could exhibit altered properties such as solubility and stability. researchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and bioavailability, due to variations in their crystal packing and intermolecular interactions. researchgate.net

The study of polymorphism in this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify and characterize different crystalline forms. mdpi.com The conformational flexibility of the molecule, particularly the rotation around the bond connecting the benzoyl and thiazole moieties, could give rise to conformational polymorphs. nih.gov Each polymorph would exhibit a unique set of intermolecular interactions, leading to different solid-state properties. The relative thermodynamic stability of the polymorphs can be determined through thermal analysis techniques. rsc.org

Host-Guest Chemistry with Macrocyclic Systems

Host-guest chemistry is a significant area of supramolecular chemistry that studies the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. Macrocycles like cucurbiturils, cyclodextrins, and calixarenes are common hosts. However, no studies were found that investigate the interaction of this compound as a guest with any macrocyclic system.

Encapsulation within Cucurbiturils and Other Macrocycles

Cucurbiturils are a family of macrocyclic molecules known for their ability to encapsulate a wide variety of guest molecules in their hydrophobic cavity. This encapsulation can alter the physical and chemical properties of the guest. A thorough literature search did not yield any reports on the encapsulation of this compound within cucurbiturils or any other synthetic macrocycles.

Investigation of Binding Affinities and Selectivity

The study of binding affinities and selectivity is crucial for understanding the strength and specificity of host-guest interactions. Techniques such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy are often employed for these investigations. As no studies on the host-guest chemistry of this compound have been published, there is no data available concerning its binding affinities or selectivity with any macrocyclic hosts. Consequently, no data tables can be generated on this topic.

Elucidation of Structure Property Relationships Chemical Attributes

Correlating Structural Features with Electronic Properties

The electronic nature of 2-(2,6-Difluorobenzoyl)thiazole is a composite of the electron-withdrawing 2,6-difluorobenzoyl group and the electron-rich thiazole (B1198619) ring. This combination creates a molecule with distinct electronic characteristics that influence its reactivity and potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.

The 2,6-difluorobenzoyl moiety, with its strongly electronegative fluorine atoms and the carbonyl group, acts as a potent electron-withdrawing group. This has a significant impact on the energy levels of the frontier orbitals of the entire molecule. The thiazole ring, on the other hand, is an electron-rich heterocyclic system.

Computational studies on similar thiazole derivatives have shown that the introduction of electron-withdrawing groups tends to lower the energy of both the HOMO and LUMO. Specifically for this compound, the difluorobenzoyl group is expected to significantly stabilize the LUMO, making the molecule a better electron acceptor. The HOMO, which is likely to have significant contribution from the thiazole ring, will also be lowered in energy, but to a lesser extent.

The presence of the two fluorine atoms in the ortho positions of the benzoyl group further enhances this effect. Fluorine is the most electronegative element, and its inductive effect strongly pulls electron density from the aromatic ring and the adjacent carbonyl group. This increased electrophilicity of the benzoyl moiety leads to a more pronounced lowering of the LUMO energy.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, while both orbitals are stabilized, the significant lowering of the LUMO is expected to result in a relatively moderate HOMO-LUMO gap. This suggests a balance between stability and reactivity.

Hypothetical Data Based on Analogous Structures:

| Molecular Orbital | Estimated Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily localized on the thiazole ring and the benzoyl group's pi-system. |

| LUMO | -2.0 to -3.0 | Primarily localized on the electron-deficient 2,6-difluorobenzoyl moiety. |

| HOMO-LUMO Gap | 3.5 to 5.0 | Indicative of moderate reactivity and good electronic stability. |

This interactive table provides estimated energy ranges for the frontier molecular orbitals of this compound based on computational data for structurally related compounds.

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key determinant of its polarity. The polarity, in turn, influences solubility, intermolecular interactions, and chromatographic behavior.

The magnitude of the dipole moment will influence the molecule's interaction with polar solvents and its behavior in an electric field. A higher dipole moment generally leads to stronger dipole-dipole interactions and increased solubility in polar solvents.

Estimated Dipole Moment Range:

| Property | Estimated Value (Debye) |

| Dipole Moment (µ) | 3.0 - 5.0 D |

This interactive table presents an estimated range for the dipole moment of this compound, derived from computational analyses of similar aromatic ketones and heterocyclic compounds.

Conformational Preferences and Flexibility Analysis

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the benzoyl group and the thiazole ring allows for different spatial arrangements, or conformations. The relative energies of these conformations determine the molecule's preferred shape.

The rotation around the C(thiazole)-C(carbonyl) bond is not free and is hindered by a torsional barrier. This barrier arises from steric interactions between the atoms on the two rings and the partial double bond character of the connecting bond due to conjugation.

The most stable conformation is expected to be one where the steric hindrance between the ortho-fluorine atoms of the benzoyl ring and the atoms of the thiazole ring is minimized. A planar conformation, where both rings and the carbonyl group lie in the same plane, would maximize pi-orbital overlap and conjugation. However, this arrangement would also lead to significant steric repulsion between the fluorine atoms and the thiazole ring.

Therefore, it is highly probable that the molecule adopts a non-planar, twisted conformation in its lowest energy state. The dihedral angle between the plane of the thiazole ring and the plane of the difluorobenzoyl ring will be a compromise between maximizing electronic stabilization through conjugation and minimizing steric strain. Computational studies on similar 2-aroyl heterocycles suggest that the energy barrier to rotation is significant enough to influence the molecule's dynamic behavior.

Estimated Torsional Barrier:

| Rotational Parameter | Estimated Energy (kcal/mol) |

| Torsional Barrier | 5 - 10 |

This interactive table provides an estimated range for the torsional barrier for rotation around the C(thiazole)-C(carbonyl) bond in this compound.

In the preferred non-planar conformation, intramolecular interactions can play a crucial role in stabilizing the structure. Of particular interest are potential interactions involving the fluorine atoms. While fluorine is highly electronegative, it can participate in weak non-covalent interactions.

One possibility is an intramolecular C-H···F hydrogen bond between a C-H bond on the thiazole ring and one of the ortho-fluorine atoms. Another potential interaction is a through-space electrostatic interaction between the lone pairs of the thiazole nitrogen or sulfur and the electron-deficient carbon atom of a C-F bond.

These weak, favorable interactions, though individually small, can collectively contribute to the stability of a particular conformation. The precise nature and strength of these interactions would require detailed quantum mechanical calculations for confirmation.

Steric Effects on Molecular Recognition and Interactions

The 2,6-difluoro substitution on the benzoyl ring introduces significant steric bulk in the vicinity of the carbonyl group and the linkage to the thiazole ring. This steric hindrance has important implications for how the molecule can interact with other molecules, such as solvent molecules, reactants, or biological macromolecules.

The two ortho-fluorine atoms effectively shield the carbonyl group, which can influence its reactivity. For instance, nucleophilic attack at the carbonyl carbon may be sterically hindered. This steric shielding can also affect the ability of the molecule to adopt a planar conformation, which in turn influences its electronic properties.

In the context of molecular recognition, the steric profile of this compound is a key determinant of its ability to fit into a binding site of a protein or other receptor. The bulky and rigid nature of the difluorobenzoyl group will impose specific geometric constraints on any potential binding interactions. The size and shape of the molecule, governed by its conformational preferences and the steric bulk of its substituents, are therefore critical for its biological activity.

Hindrance to Approach of Reactants or Interacting Species

The two fluorine atoms positioned ortho to the carbonyl linker in the benzoyl group create substantial steric hindrance around the carbonyl carbon. This steric bulk impedes the approach of nucleophiles or other interacting species to the electrophilic carbonyl center. The "ortho effect" is a well-documented phenomenon in substituted benzoic acid derivatives, where ortho substituents force the carboxyl group to twist out of the plane of the benzene (B151609) ring to alleviate steric strain nih.govdpkmr.edu.inmdpi.com. This twisting inhibits resonance between the carbonyl group and the aromatic ring.

In the case of this compound, a similar effect is anticipated. The fluorine atoms, with a van der Waals radius of approximately 1.47 Å, flank the carbonyl group, creating a congested environment. This steric shielding makes direct nucleophilic attack on the carbonyl carbon more challenging compared to a non-ortho-substituted benzoylthiazole. Computational studies on related 2,6-difluorobenzamide (B103285) scaffolds have shown that the fluorine atoms induce a non-planar conformation, further contributing to this steric hindrance tandfonline.com. Any reactant approaching the carbonyl group must navigate this sterically crowded space, leading to a higher activation energy for reactions at this site.

Shape Complementarity in Non-Covalent Interactions

The difluorobenzoyl moiety can participate in various non-covalent interactions. The electron-rich fluorine atoms can act as weak hydrogen bond acceptors. Furthermore, the aromatic ring can engage in π-π stacking or cation-π interactions. The thiazole ring, with its sulfur and nitrogen heteroatoms, also presents sites for specific non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can be involved in other types of non-covalent bonding. The specific three-dimensional arrangement of these interaction points, governed by the molecule's conformation, is crucial for its ability to bind to a specific target with high affinity, a concept known as shape complementarity.

Tuning Reactivity through Structural Modifications

The electronic nature of the 2,6-difluorobenzoyl group significantly modulates the reactivity of the attached thiazole ring. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This electronic pull has profound consequences for the acid-base properties of the molecule and the rates of chemical reactions.

Effects on Acid-Base Properties (e.g., pKa of related systems)

The basicity of the thiazole ring is influenced by the substituents attached to it. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be protonated. The pKa of unsubstituted thiazole is approximately 2.5. Electron-withdrawing groups attached to the thiazole ring decrease its basicity (lower pKa) by pulling electron density away from the nitrogen atom, making its lone pair less available for protonation.

| Compound | Substituent at C2 | Expected pKa Trend |

| 2-Methylthiazole | -CH₃ (electron-donating) | Higher |

| Thiazole | -H | Baseline |

| 2-Acetylthiazole | -COCH₃ (electron-withdrawing) | Lower |

| This compound | -CO(C₆H₃F₂) (strongly electron-withdrawing) | Significantly Lower |

Modulation of Reaction Rates

The electron-withdrawing nature of the 2,6-difluorobenzoyl group also influences the rates of reactions involving the thiazole ring. For electrophilic aromatic substitution on the thiazole ring, the strong deactivating effect of the benzoyl group would decrease the reaction rate. The thiazole ring is made more electron-deficient and therefore less susceptible to attack by electrophiles.

Conversely, for nucleophilic aromatic substitution at the 2-position of the thiazole ring, the 2,6-difluorobenzoyl group would be activating. By withdrawing electron density, it stabilizes the negatively charged intermediate formed during the attack of a nucleophile. Kinetic studies on the reaction of 2-nitrothiazole with nucleophiles have shown that the electron-withdrawing nitro group facilitates nucleophilic substitution nih.gov. A similar effect can be anticipated for the 2-(2,6-difluorobenzoyl) group.

The Hammett equation provides a quantitative way to correlate reaction rates with the electronic effects of substituents nih.govnih.gov. The sigma (σ) value for the 2,6-difluorobenzoyl group would be positive, indicating its electron-withdrawing nature. For a reaction with a positive rho (ρ) value (i.e., a reaction favored by electron-withdrawing groups, such as nucleophilic substitution), the rate of reaction for this compound would be faster than that of the unsubstituted benzoylthiazole.

| Reaction Type | Effect of 2,6-Difluorobenzoyl Group | Expected Rate Change |

| Electrophilic Aromatic Substitution | Deactivating | Slower |

| Nucleophilic Aromatic Substitution (at C2) | Activating | Faster |

| Carbonyl Group Reactions (e.g., hydrolysis) | Rate influenced by both steric hindrance and electronic effects | Slower due to steric hindrance, potentially faster due to electronics |

For reactions directly involving the carbonyl group, such as hydrolysis, the situation is more complex. The steric hindrance from the ortho-fluorine atoms would slow down the rate of nucleophilic attack on the carbonyl carbon. However, the electron-withdrawing effect of the fluorine atoms would make the carbonyl carbon more electrophilic and thus more reactive. The net effect on the reaction rate would depend on the balance of these opposing steric and electronic factors.

Q & A

(Basic) What are optimized synthetic protocols for 2-(2,6-Difluorobenzoyl)thiazole to ensure high yield and purity?

Methodological Answer:

Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for reflux reactions, as they stabilize intermediates and enhance reaction rates .

- Reaction Time : Prolonged reflux (18–24 hours) ensures complete cyclization of thiazole rings, as seen in analogous thiazole syntheses .

- Purification : Crystallization with water-ethanol mixtures (1:3 ratio) improves purity, yielding light-yellow powders with ~65% efficiency .

- Catalysts : Copper(I)-catalyzed click chemistry (e.g., for triazole-thiazole hybrids) can be adapted for derivatives, though solvent compatibility must be verified .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning (e.g., 2,6-difluorobenzoyl protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Detect C=O stretching (1680–1700 cm⁻¹) and thiazole C=N (1550–1600 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S content (error margin <0.3%) .

- HPLC-MS : Resolve trace impurities using reverse-phase C18 columns with acetonitrile-water gradients .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Core Modifications :

- Benzoyl Substituents : Replace fluorine with Cl, Br, or methoxy groups to assess electronic effects on bioactivity .

- Thiazole Ring Functionalization : Introduce amino, nitro, or aryl groups at the 4-position to probe steric and electronic interactions .

- Biological Assays : Pair synthetic modifications with in vitro antimicrobial (e.g., MIC assays) or anticancer (e.g., MTT cell viability) screens .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity trends .

(Advanced) What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial FabH or kinase targets). Prioritize poses where the difluorobenzoyl group occupies hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR Models : Train models with descriptors like topological polar surface area (TPSA) and dipole moment to predict IC₅₀ values .

(Advanced) How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Impurity Analysis : Use HPLC-UV/ELSD to detect byproducts (e.g., hydrolyzed benzoyl groups) that may skew results .

- Orthogonal Assays : Validate antimicrobial claims with both agar diffusion and broth microdilution methods .

- Meta-Analysis : Compare data across peer-reviewed studies (excluding commercial sources like BenchChem) to identify consensus trends .

(Basic) What troubleshooting steps address low yields in the synthesis of this compound?

Methodological Answer:

- Intermediate Stability : Protect reactive intermediates (e.g., hydrazides) from moisture using inert atmospheres .

- Catalyst Optimization : Screen Cu(I)/Zn(II) catalysts (0.5–2 mol%) to accelerate cyclization .

- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., decomposition of fluorobenzoyl groups) .

(Advanced) What in vitro protocols are recommended for evaluating the anticancer potential of this compound?

Methodological Answer:

- Cell Line Selection : Use panels like NCI-60 to assess selectivity across cancer types .

- Dose-Response Curves : Test concentrations from 1 nM–100 μM, with 72-hour incubation for MTT assays .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

- Synergy Screening : Combine with cisplatin or paclitaxel to calculate combination indices (CI <1 indicates synergy) .

(Advanced) How can conformational analysis improve the design of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve solid-state conformations to identify planar vs. twisted benzoyl-thiazole dihedral angles .

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to map energy minima and rotational barriers .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts) to guide crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products